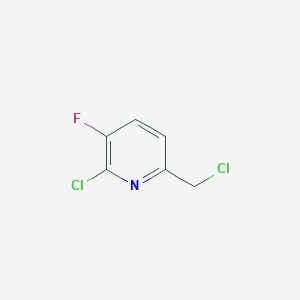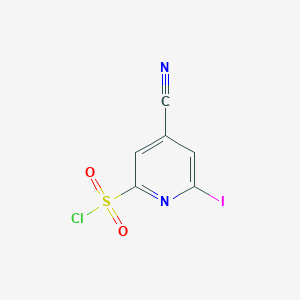
3-Chloro-5-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(methylthio)phenol is an organic compound characterized by a phenolic structure with a chlorine atom at the third position and a methylthio group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylthio)phenol typically involves the chlorination of 5-(methylthio)phenol. This process can be carried out using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Chloro-5-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-5-(methylthio)phenol exerts its effects is primarily through its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine and methylthio groups can also interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a methylthio group.
5-Chloro-2-methylthio-phenol: Chlorine and methylthio groups at different positions.
4-Chloro-3-methylphenol: Chlorine and methyl groups at different positions.
Uniqueness: 3-Chloro-5-(methylthio)phenol is unique due to the specific positioning of the chlorine and methylthio groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
3-chloro-5-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |
Clé InChI |
ZLTTUZQTAMJLAG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)







